molecular formula C5HF3KNO3 B12965981 Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate

Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate

Cat. No.: B12965981
M. Wt: 219.16 g/mol
InChI Key: IDLGDTFFZCPCBQ-UHFFFAOYSA-M
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Description

Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 5-position of the isoxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne precursors . The reaction is often carried out under controlled conditions to ensure the selective formation of the desired isoxazole derivative. Common reagents used in this synthesis include trifluoromethyl nitrile oxide, alkynes, and catalysts such as copper (I) or ruthenium (II) salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .

Mechanism of Action

The mechanism of action of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
  • Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate
  • Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate

Uniqueness

Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5HF3KNO3

Molecular Weight

219.16 g/mol

IUPAC Name

potassium;3-(trifluoromethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C5H2F3NO3.K/c6-5(7,8)3-1-2(4(10)11)12-9-3;/h1H,(H,10,11);/q;+1/p-1

InChI Key

IDLGDTFFZCPCBQ-UHFFFAOYSA-M

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)[O-].[K+]

Origin of Product

United States

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